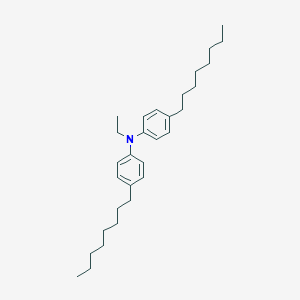

N-Ethyl-4-octyl-N-(4-octylphenyl)aniline

Description

N-Ethyl-4-octyl-N-(4-octylphenyl)aniline (CAS: 101-67-7; alternative CAS: 19182-05-9 ) is a diarylamine derivative with a branched alkyl-substituted aromatic structure. Its molecular formula is C₃₀H₄₇N, featuring two octyl groups at the para positions of the phenyl rings and an ethyl group attached to the nitrogen atom (Fig. 1). This compound is industrially significant as an antioxidant and stabilizer, particularly in polymers and lubricants, due to its ability to scavenge free radicals and inhibit oxidative degradation .

Key physicochemical properties include:

- Molecular weight: 421.7 g/mol (calculated from C₃₀H₄₇N).

- Solubility: Lipophilic, soluble in organic solvents like toluene and hexane.

- Thermal stability: Decomposes above 250°C, making it suitable for high-temperature applications .

Infrared (IR) spectroscopy data (Perkin-Elmer 521 grating instrument) confirms characteristic N–H and C–N stretching vibrations at 3150–410 cm⁻¹ .

Properties

CAS No. |

19182-05-9 |

|---|---|

Molecular Formula |

C30H47N |

Molecular Weight |

421.7 g/mol |

IUPAC Name |

N-ethyl-4-octyl-N-(4-octylphenyl)aniline |

InChI |

InChI=1S/C30H47N/c1-4-7-9-11-13-15-17-27-19-23-29(24-20-27)31(6-3)30-25-21-28(22-26-30)18-16-14-12-10-8-5-2/h19-26H,4-18H2,1-3H3 |

InChI Key |

SCZZLKXIDKQDDI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)N(CC)C2=CC=C(C=C2)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N(CC)C2=CC=C(C=C2)CCCCCCCC |

Other CAS No. |

19182-05-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

4,4'-Bis(1-phenylethyl)diphenylamine (CAS: 60160-25-0)

- Structure : Branched phenylethyl substituents instead of linear octyl chains.

- Properties : Higher steric hindrance reduces antioxidant efficiency but improves UV stability.

- Applications: Used in rubber and plastics as a light stabilizer (e.g., Vulkanox DDA) .

4-Nonyl-N-(4-nonylphenyl)aniline (CAS: 24925-59-5)

N-[(5-Methyl-1H-benzotriazol-1-yl)methyl]-4-octyl-N-(4-octylphenyl)aniline (CAS: 72955-94-3)

- Structure : Incorporates a benzotriazole moiety for UV absorption.

- Properties : Dual functionality (antioxidant + UV stabilizer) but reduced thermal stability (decomposition at ~200°C).

- Applications : Specialty coatings and adhesives .

Functional Analogues

N-Ethyl-2-fluoro-4-(methylsulfonyl)aniline (PDB Ligand: WV4)

N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (Compound 2g)

- Structure : Nitroso and morpholine groups enable redox activity.

- Properties : Forms stable radicals; used in catalytic systems.

- Applications : Organic synthesis and dye intermediates .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Thermal Stability (°C) |

|---|---|---|---|---|

| N-Ethyl-4-octyl-N-(4-octylphenyl)aniline | Octyl, ethyl | 421.7 | Polymer antioxidants | >250 |

| 4,4'-Bis(1-phenylethyl)diphenylamine | Phenylethyl | 454.6 | UV stabilizers | ~220 |

| 4-Nonyl-N-(4-nonylphenyl)aniline | Nonyl | 449.8 | Lubricant additives | >240 |

| N-Ethyl-2-fluoro-4-(methylsulfonyl)aniline | Fluoro, sulfonyl | 217.3 | Pharmaceuticals | <150 |

Research Findings and Performance Metrics

- Antioxidant Efficiency: Linear alkyl chains (e.g., octyl, nonyl) in diarylamines provide superior radical scavenging compared to branched analogues due to enhanced electron-donating capacity .

- Synergistic Effects : Blending this compound with benzotriazole derivatives improves UV resistance without compromising thermal stability .

- Environmental Impact : Longer alkyl chains (C₈–C₉) reduce volatility and environmental leaching compared to shorter-chain analogues (e.g., ethyl or methyl derivatives) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-4-octyl-N-(4-octylphenyl)aniline, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via sulfonation and esterification. A green synthesis approach involves using sulfuric acid as a catalyst in a mixed solvent system (e.g., toluene and N,N-dimethyldodecylamine). Reaction parameters such as molar ratios (e.g., 1:1:1.5 for substrate, solvent, and acid), temperature (reflux conditions), and reaction duration (9 hours) are critical for maximizing yields (85–90%). Recycling solvents can further improve efficiency .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions. Purity is assessed via gas chromatography (GC) or HPLC, with >97% purity achievable under optimized conditions. Melting point analysis and UV/Vis spectroscopy (e.g., λmax ~255 nm) provide additional validation .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is hydrophobic (logP >5 due to octyl chains), with limited water solubility. This necessitates organic solvents (e.g., DMSO, toluene) for handling. Stability studies under nitrogen at 2–8°C are recommended to prevent degradation. Its UV absorbance (λmax ~255 nm) enables quantification via spectrophotometry .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize photocatalytic degradation of this compound?

- Methodological Answer : Box-Behnken design efficiently tests variables (e.g., catalyst loading, pH, irradiation time) using minimal experiments. For example, MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation degrade aromatic amines via hydroxyl radical pathways. Response surface models identify optimal conditions (e.g., pH 7, 2 g/L catalyst), validated through LC-MS to track intermediate byproducts .

Q. What computational approaches predict the biological interactions of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens interactions with targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Ligand preparation (energy minimization, protonation states) and receptor grid generation (PDB: 3JUS) are critical. Docking scores and binding poses (e.g., hydrogen bonds with active-site residues) prioritize compounds for in vitro validation .

Q. How should researchers address contradictions in synthetic yield data for N-alkylated aniline derivatives?

- Methodological Answer : Contradictions arise from solvent polarity, steric effects, or catalyst deactivation. Systematic analysis via Design of Experiments (DoE) identifies critical factors. For example, varying alkyl chain lengths (ethyl vs. octyl) impacts steric hindrance, altering reaction kinetics. Cross-validation with kinetic studies (e.g., Arrhenius plots) resolves discrepancies .

Q. What analytical methods detect environmental persistence of this compound and its degradation products?

- Methodological Answer : Solid-phase extraction (SPE) followed by LC-MS/MS quantifies trace levels in water/soil. Isotope-labeled standards (e.g., deuterated analogs) improve accuracy. Degradation pathways are mapped using high-resolution orbitrap MS, identifying intermediates like sulfonated or hydroxylated derivatives. Ecotoxicity assays (e.g., Daphnia magna) assess environmental risk .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/skin contact. Store at -20°C under nitrogen to prevent oxidation. Toxicity assessments include Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells). Biomarkers like hemoglobin adducts monitor occupational exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.